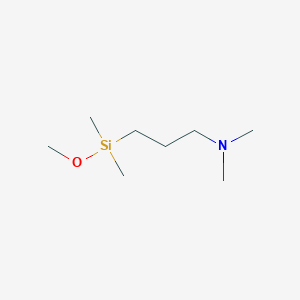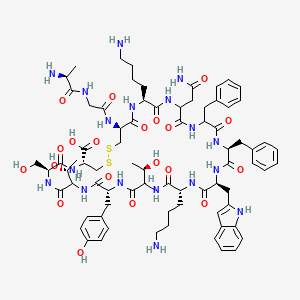
Somatostatin, tyr(11)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Somatostatin, tyr(11)- is a peptide hormone that is produced in various parts of the body, including the hypothalamus, pancreas, and gastrointestinal tract. It plays a crucial role in regulating the secretion of other hormones, particularly growth hormone and insulin. In recent years, somatostatin, tyr(11)- has gained attention in scientific research due to its potential therapeutic applications in various diseases.
科学的研究の応用
Antitumor Effects in Colorectal Cancer
Somatostatin, a somatotropin release inhibiting factor (SST, SRIF), has been found to have anticancer activity . Research has begun to reveal the molecular mechanisms underlying this activity. In colorectal cancer (CRC), the signaling pathways involved in the antitumor function of SST are primarily MAPK/ERK/AKT and Wnt/β–catenin . Direct (involving the MAPK pathway) and indirect (VEGF production) antiangiogenic effects of SST in CRC have also been described .
Anti-inflammatory Role in Colorectal Cancer
The anti-inflammatory role of SST in CRC is emphasized, but detailed molecular mechanisms are still being explored . The role of SST in tumor genome/tumor microenvironment (TME)/host’s gut microbiome interactions is only partially known .
Therapeutic Applications in Neuroendocrine Tumors
Over the past decades, research has documented the antitumor effects of SST in gastroenteropancreatic neuroendocrine tumors (GEP-NETs) and less well in non-endocrine cancers .
Diagnostic Applications in Various Neoplasms
Somatostatin receptors (SSTR) are expressed in various neoplasms and can be targeted for both diagnostics as well as therapeutics . Highly sensitive and specific diagnostic modalities like gallium 68 DOTATATE and copper 64 DOTATATE scans are used to screen for SSTR-2 .
Therapeutic Applications in Various Neoplasms
After diagnosing the presence of SSTR-2 in various neoplasms, it can be targeted therapeutically with lutetium 177 DOTATATE . A thorough understanding of SSTR expression in other tumors will open the channels for exploring potential SSTR targeting .
Treatment of Pathological Conditions
Synthetic analogues of SST, which are structurally similar to natural SST, are currently used in the treatment of several pathological conditions including acromegaly and neuroendocrine tumours . They also have potential clinical applications in the management of inflammation and nociception, obesity, and diabetic complications .
Safety And Hazards
特性
IUPAC Name |
(4R,7S,13R,19R,22S,25S,34S,37S)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H104N18O20S2/c1-40(79)64(101)81-36-61(100)83-58-38-115-116-39-59(76(113)114)92-72(109)57(37-95)91-75(112)63(42(3)97)94-71(108)54(32-45-24-26-48(98)27-25-45)90-74(111)62(41(2)96)93-66(103)51(23-13-15-29-78)84-69(106)55(34-47-33-46-20-10-11-21-49(46)82-47)88-68(105)53(31-44-18-8-5-9-19-44)86-67(104)52(30-43-16-6-4-7-17-43)87-70(107)56(35-60(80)99)89-65(102)50(85-73(58)110)22-12-14-28-77/h4-11,16-21,24-27,33,40-42,50-59,62-63,82,95-98H,12-15,22-23,28-32,34-39,77-79H2,1-3H3,(H2,80,99)(H,81,101)(H,83,100)(H,84,106)(H,85,110)(H,86,104)(H,87,107)(H,88,105)(H,89,102)(H,90,111)(H,91,112)(H,92,109)(H,93,103)(H,94,108)(H,113,114)/t40-,41+,42+,50-,51+,52?,53-,54+,55-,56?,57-,58+,59-,62?,63?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANSKZGUYZBDPC-GWVZWCPESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1C(=O)N[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)NC(C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=C(C=C6)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H104N18O20S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1653.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Somatostatin, tyr(11)- | |
CAS RN |
59481-27-5 |
Source


|
| Record name | Somatostatin, tyr(11)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059481275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}-N-methylpropan-1-amine](/img/structure/B1590977.png)
![10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1590979.png)
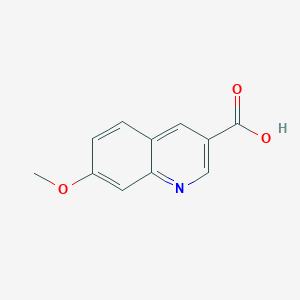
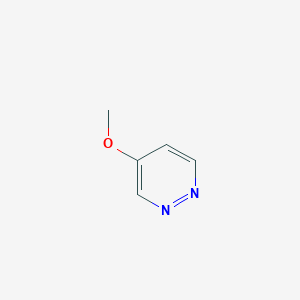
![7-methoxy-1H-benzo[d]imidazole](/img/structure/B1590985.png)

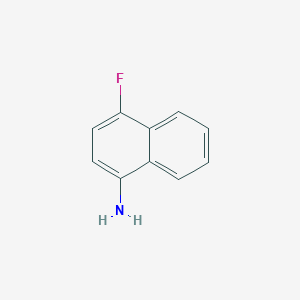
![Thieno[3,2-b:4,5-b']bis[1]benzothiophene](/img/structure/B1590991.png)





